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Compound of Interest

Compound Name: NCX-6560

Cat. No.: B1677005 Get Quote

NCX-6560 Technical Support Center
Disclaimer: The following information is based on publicly available data, which is limited.

Detailed toxicity studies for NCX-6560 have been conducted as part of its preclinical

development, but the comprehensive results are not fully available in the public domain. This

technical support center provides guidance based on the existing scientific literature and

general principles of preclinical toxicology.

Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of NCX-6560 observed in animal models?

A1: Based on available studies, NCX-6560, a nitric oxide (NO)-donating derivative of

atorvastatin, has shown a promising safety profile in preliminary animal models. In a study on

hyperlipidemic mice, a 5-week oral treatment with NCX-6560 at a dose of 46.8 mg/kg/day was

effective in lowering serum cholesterol without reported adverse effects in the context of that

study.[1] Additionally, in a preclinical model of statin-induced myopathy, NCX-6560 did not

induce the muscle fiber atrophy or affect muscle function, adverse effects that were observed

with atorvastatin at a comparable plasma level. This suggests that the nitric oxide moiety may

mitigate some of the known side effects of statins.

Q2: Has the acute toxicity (e.g., LD50) of NCX-6560 been determined?

A2: Publicly available literature does not contain specific data on the acute toxicity or the

median lethal dose (LD50) of NCX-6560 in any animal model. Standard preclinical safety
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assessments would typically include such studies to determine the effects of a single high dose

of the compound.

Q3: Are there any data on the repeat-dose toxicity of NCX-6560?

A3: A 5-week study in hyperlipidemic mice involved daily oral administration of 46.8 mg/kg

NCX-6560.[1] While this study focused on efficacy, the lack of reported toxicity at this dose over

this period provides some insight into its sub-chronic safety profile. However, detailed organ-

specific pathology and clinical chemistry from dedicated repeat-dose toxicology studies are not

publicly available.

Q4: What is the known mechanism of action of NCX-6560, and how might it relate to its toxicity

profile?

A4: NCX-6560 combines the cholesterol-lowering effect of atorvastatin with the vasodilatory

and anti-inflammatory properties of nitric oxide. The atorvastatin component inhibits HMG-CoA

reductase, a key enzyme in cholesterol synthesis. The nitric oxide is released, leading to

vasodilation and other beneficial vascular effects.[1] This dual mechanism may result in a

different safety profile compared to atorvastatin alone, potentially mitigating some statin-related

side effects like myopathy.

Troubleshooting Guides for In-Vivo Experiments
Issue 1: Unexpected decrease in blood pressure in experimental animals.

Possible Cause: NCX-6560 is a nitric oxide-donating molecule, which can lead to

vasodilation and a subsequent decrease in blood pressure. This effect has been observed in

eNOS knockout mice.[1]

Troubleshooting Steps:

Monitor blood pressure regularly during the study, especially after dose administration.

Consider using a lower starting dose if hypotension is a concern for the specific animal

model.
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Ensure that the animal model used is appropriate. For instance, normotensive wild-type

mice showed no significant blood pressure reduction in one study.[1]

Issue 2: Observing muscle weakness or signs of myopathy.

Possible Cause: While NCX-6560 is suggested to have a protective effect against myopathy

compared to atorvastatin, high doses or specific experimental conditions might still induce

muscle-related side effects.

Troubleshooting Steps:

Carefully monitor animals for any signs of muscle weakness, such as changes in gait or

reduced activity.

At the end of the study, collect muscle tissue for histopathological analysis to look for signs

of myopathy.

Measure relevant biomarkers in plasma, such as creatine kinase (CK), to assess muscle

damage.

If myopathy is observed, consider reducing the dose or comparing the effects with a group

treated with atorvastatin alone.

Data Presentation
Table 1: Summary of NCX-6560 Dosing and Effects in Animal Models (Publicly Available Data)
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Animal
Model

Dose Duration
Route of
Administrat
ion

Key
Findings

Reported
Toxicity

Hyperlipidemi

c Mice

46.8

mg/kg/day
5 weeks Oral (p.o.)

-21%

reduction in

serum

cholesterol.

[1]

No adverse

effects

reported in

the study.[1]

Mice

(Thromboem

bolism

model)

46.8 mg/kg Single dose Oral (p.o.)

Reduced

mortality in

U46619- or

collagen plus

epinephrine-

induced

thromboembo

lism.[1]

Not specified.

eNOS

Knockout

Mice

Not specified Not specified Not specified

-16%

reduction in

blood

pressure.[1]

Not specified.

Preclinical

model of

statin-

induced

myopathy

Not specified Not specified Not specified

Did not

induce

muscle fiber

atrophy or

affect muscle

function,

unlike

atorvastatin.

No adverse

effects

reported.

Note: This table is based on limited publicly available information and does not represent a

comprehensive toxicity profile.

Experimental Protocols
Hypothetical Protocol for a 28-Day Repeat-Dose Oral Toxicity Study in Rats
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This is a generalized example protocol and does not represent the specific study design used

for NCX-6560.

Test System: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.

Group Allocation: Animals are randomly assigned to four groups (10 rats/sex/group):

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

Group 2: Low dose of NCX-6560.

Group 3: Mid dose of NCX-6560.

Group 4: High dose of NCX-6560.

Dose Administration: NCX-6560 is administered orally via gavage once daily for 28

consecutive days.

Observations:

Clinical Signs: Animals are observed twice daily for any signs of toxicity.

Body Weight: Recorded weekly.

Food Consumption: Measured weekly.

Ophthalmology: Examined prior to the study and at termination.

Clinical Pathology: Blood and urine samples are collected at termination for hematology,

clinical chemistry, and urinalysis.

Terminal Procedures:

At the end of the 28-day period, animals are euthanized.

A full necropsy is performed on all animals.

Organ weights are recorded.
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A comprehensive set of tissues is collected and preserved for histopathological

examination.
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Caption: Proposed dual mechanism of action of NCX-6560.
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Caption: General workflow for a repeat-dose toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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